4-Chloro-2-(ethylamino)benzonitrile 4-Chloro-2-(ethylamino)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17792690
InChI: InChI=1S/C9H9ClN2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,12H,2H2,1H3
SMILES:
Molecular Formula: C9H9ClN2
Molecular Weight: 180.63 g/mol

4-Chloro-2-(ethylamino)benzonitrile

CAS No.:

Cat. No.: VC17792690

Molecular Formula: C9H9ClN2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(ethylamino)benzonitrile -

Specification

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
IUPAC Name 4-chloro-2-(ethylamino)benzonitrile
Standard InChI InChI=1S/C9H9ClN2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,12H,2H2,1H3
Standard InChI Key BNBKAMFIICVVKM-UHFFFAOYSA-N
Canonical SMILES CCNC1=C(C=CC(=C1)Cl)C#N

Introduction

Structural and Physicochemical Properties

4-Chloro-2-(ethylamino)benzonitrile (molecular formula: C₉H₁₀ClN₂) features a benzene ring substituted with three functional groups: a nitrile (-C≡N) at position 1, a chloro (-Cl) at position 4, and an ethylamino (-NHCH₂CH₃) at position 2. This arrangement confers distinct electronic and steric properties:

  • Nitrile Group: The strong electron-withdrawing nature of the nitrile group polarizes the aromatic ring, directing electrophilic substitution reactions to specific positions .

  • Chloro Substituent: The chloro group further enhances electron withdrawal, stabilizing intermediates in substitution reactions and influencing solubility.

  • Ethylamino Group: The ethylamino moiety introduces basicity and hydrogen-bonding potential, which are critical for interactions in biological systems .

Table 1: Key Physicochemical Parameters

PropertyValue/Range
Molecular Weight180.65 g/mol
Melting Point85–90°C (predicted)
Boiling Point290–295°C (estimated)
LogP (Octanol-Water)2.1 ± 0.3
Solubility in Water<1 mg/mL (25°C)
pKa (Amino Group)~8.5–9.0

The compound’s low water solubility and moderate lipophilicity (LogP ~2.1) suggest suitability for organic-phase reactions or formulations requiring controlled release .

Synthetic Routes and Optimization

The synthesis of 4-Chloro-2-(ethylamino)benzonitrile typically involves multi-step routes, leveraging nucleophilic aromatic substitution and catalytic amination. Below are two validated approaches:

Pathway A: Sequential Halogenation and Amination

  • Chlorination of 2-Aminobenzonitrile:

    • Starting with 2-aminobenzonitrile, chlorination using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ yields 4-chloro-2-aminobenzonitrile.

    • Reaction Conditions: 80–100°C, 6–8 hours, ~75% yield.

  • Ethylation of the Amino Group:

    • The primary amine undergoes alkylation with ethyl bromide or ethyl iodide in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base .

    • Key Parameters: 60°C, 12 hours, 65–70% yield.

Pathway B: One-Pot Cyanation and Substitution

  • Cyanation of 4-Chloro-2-nitrobenzene:

    • Catalytic hydrogenation of 4-chloro-2-nitrobenzene over Pd/C in the presence of NH₃ and KCN produces 4-chloro-2-aminobenzonitrile .

    • Conditions: H₂ (1 atm), 50°C, 85% yield.

  • Ethylation:

    • Similar to Pathway A, ethylation completes the synthesis.

Table 2: Comparative Analysis of Synthetic Pathways

ParameterPathway APathway B
Total Yield50–55%60–65%
Reaction Time18–20 hours12–14 hours
Purification ComplexityModerateLow
ScalabilityIndustrialLab-scale

Pathway B offers higher efficiency but requires specialized catalysts, making it cost-prohibitive for small-scale applications .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Drug Development: Serves as a precursor for kinase inhibitors and antipsychotic agents .

  • Case Study: Conversion to 4-Chloro-2-(ethylamino)benzamide, a metabolite with improved bioavailability .

Agrochemical Synthesis

  • Herbicides: Functionalization yields compounds inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis.

Materials Science

  • Polymer Additives: Enhances thermal stability of polyamides and polyesters .

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